1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea
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Overview
Description
1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
Preparation Methods
The synthesis of 1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Thiophene: The thiophene ring is introduced through a coupling reaction, often using thiophene-2-carboxylic acid or its derivatives.
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with phenyl isocyanate under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups.
Scientific Research Applications
1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes, inhibiting their activity and thereby exerting its therapeutic effects.
Pathways Involved: It modulates signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
1-Phenyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]urea can be compared with other similar compounds, such as:
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine: This compound shares the thiophene and phenyl groups but differs in the heterocyclic ring, leading to variations in its chemical and biological properties.
1-Phenyl-3-(5-(thiophen-2-yl)pyridin-3-yl)methyl)urea: This compound has a pyridine ring instead of the oxadiazole ring, resulting in different electronic and steric effects.
The uniqueness of this compound lies in its combination of the oxadiazole and thiophene moieties, which impart distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-phenyl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(14-9-5-2-1-3-6-9)15-13-17-16-11(19-13)10-7-4-8-20-10/h1-8H,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFFHDGFXACOMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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